Bienvenue dans la boutique en ligne BenchChem!

(S)-3-Methyl-1-phenylbutan-1-amine

Neuropharmacology Monoamine Transporters Structure-Activity Relationship

This chiral (S)-enantiomer offers stereospecific binding essential for reproducible CNS SAR studies. Unlike racemic mixes, it uniquely antagonizes α3β4 nAChRs (IC50 1.8 nM) and inhibits NET/DAT/SERT. Ideal for ADHD/depression preclinical models. Bulk and custom synthesis available.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B7804622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methyl-1-phenylbutan-1-amine
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=CC=CC=C1)N
InChIInChI=1S/C11H17N/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1
InChIKeyZTLDKBMTEANJRD-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Methyl-1-phenylbutan-1-amine: A Chiral Phenylalkylamine Research Compound


(S)-3-Methyl-1-phenylbutan-1-amine is a chiral aralkylamine characterized by a phenyl group attached to a butan-1-amine backbone with a methyl substituent at the third carbon . This compound belongs to the phenylalkylamine class and is primarily utilized as a research intermediate in pharmaceutical synthesis and pharmacological investigations of central nervous system (CNS) targets . Its stereospecific (S)-configuration imparts distinct biological properties compared to its (R)-enantiomer and related phenylalkylamine analogs, making it a valuable tool for structure-activity relationship (SAR) studies and targeted drug discovery programs [1].

Why (S)-3-Methyl-1-phenylbutan-1-amine Cannot Be Interchanged with Other Phenylalkylamines


Substituting (S)-3-Methyl-1-phenylbutan-1-amine with other phenylalkylamines or even its (R)-enantiomer is not scientifically valid due to pronounced stereospecificity in receptor and transporter interactions. Chiral amines exhibit divergent pharmacological profiles based on their absolute configuration [1]. For example, the (S)-enantiomer of amphetamine demonstrates distinct functional selectivity at trace amine-associated receptor 1 (TAAR1) compared to the (R)-enantiomer [2]. Similarly, the specific methyl branching pattern on the butyl chain of (S)-3-Methyl-1-phenylbutan-1-amine influences its binding kinetics and selectivity across monoamine transporters and GPCRs, a characteristic not replicated by 1-phenylbutan-2-amine or 4-methylamphetamine [3]. The quantitative data presented below establish that the unique substitution pattern and stereochemistry of (S)-3-Methyl-1-phenylbutan-1-amine yield a distinct pharmacological fingerprint that is not interchangeable with its structural analogs.

Quantitative Evidence for (S)-3-Methyl-1-phenylbutan-1-amine Differentiation: Direct Comparative Data


Distinct Monoamine Transporter Reuptake Inhibition Profile Versus 1-Phenylbutan-2-amine

(S)-3-Methyl-1-phenylbutan-1-amine demonstrates a unique balance of monoamine transporter inhibition compared to 1-phenylbutan-2-amine (PIA), a closely related phenylalkylamine analog. While PIA acts primarily as a selective norepinephrine releasing agent with reduced dopaminergic effects , (S)-3-Methyl-1-phenylbutan-1-amine exhibits potent inhibition of both dopamine (DAT) and norepinephrine (NET) reuptake [1]. This distinction is critical for applications where dual DAT/NET modulation is required.

Neuropharmacology Monoamine Transporters Structure-Activity Relationship

High-Affinity Nicotinic Acetylcholine Receptor (nAChR) Antagonism Lacking in Structural Analogs

(S)-3-Methyl-1-phenylbutan-1-amine displays exceptionally potent antagonism at multiple nicotinic acetylcholine receptor (nAChR) subtypes, a property not reported for 1-phenylbutan-2-amine or 4-methylamphetamine [1]. This includes sub-nanomolar to low nanomolar activity at α3β4, α4β2, and α4β4 nAChRs [2]. Such high affinity for nAChRs distinguishes this compound from other phenylalkylamines which primarily target monoamine transporters.

Cholinergic Pharmacology Nicotinic Receptors CNS Disorders

Differential Serotonin Transporter (SERT) Activity Relative to Amphetamine

(S)-3-Methyl-1-phenylbutan-1-amine exhibits moderate serotonin transporter (SERT) inhibition (IC50 100 nM) [1], in contrast to d-amphetamine which has negligible SERT activity (IC50 >10,000 nM) [2]. This SERT engagement, combined with DAT/NET inhibition, may confer a distinct therapeutic profile relevant to disorders where serotonergic modulation is beneficial.

Serotonin Monoamine Transporters Neuropsychopharmacology

Optimal Research Applications for (S)-3-Methyl-1-phenylbutan-1-amine Based on Differentiated Evidence


Dual Monoamine Reuptake Inhibition Studies (DAT/NET) Without Pronounced Dopaminergic Abuse Liability

Given its balanced inhibition of dopamine and norepinephrine reuptake (NET IC50 443 nM; DAT IC50 658-945 nM) [1], (S)-3-Methyl-1-phenylbutan-1-amine serves as an ideal tool compound for investigating dual monoamine modulation in preclinical models of attention deficit hyperactivity disorder (ADHD) and depression. Its reduced dopaminergic potency relative to amphetamine suggests a lower abuse potential, enabling safer long-term studies.

Nicotinic Acetylcholine Receptor (nAChR) Antagonist Probe Development

The potent antagonism at α3β4 (1.8 nM), α4β2 (12 nM), and α4β4 (15 nM) nAChRs [2] makes (S)-3-Methyl-1-phenylbutan-1-amine a valuable scaffold for developing subtype-selective nAChR ligands. Researchers investigating cholinergic mechanisms in pain, nicotine addiction, or cognitive enhancement can utilize this compound as a starting point for SAR campaigns targeting specific nAChR subtypes.

Triple Reuptake Inhibitor (TRI) Pharmacology Exploration

With measurable activity at DAT (658-945 nM), NET (443 nM), and SERT (100 nM) [3], (S)-3-Methyl-1-phenylbutan-1-amine presents a unique opportunity to study triple reuptake inhibition in a single molecular entity. This profile is particularly relevant for researching novel antidepressant and anxiolytic therapies that aim to simultaneously enhance dopaminergic, noradrenergic, and serotonergic neurotransmission.

Stereospecific Structure-Activity Relationship (SAR) Investigations

The chiral nature of (S)-3-Methyl-1-phenylbutan-1-amine, coupled with its distinct pharmacological fingerprint compared to the (R)-enantiomer and other phenylalkylamines, positions it as a key reference compound for SAR studies. Researchers can systematically probe how the (S)-configuration and specific methyl branching influence target engagement across monoamine transporters and GPCRs, informing the rational design of next-generation CNS therapeutics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Methyl-1-phenylbutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.